
N-(quinolin-6-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(quinolin-6-yl)pyridine-3-carboxamide, also known as QPA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. QPA is a heterocyclic compound that contains a pyridine and quinoline ring, which makes it a potent inhibitor of various enzymes and receptors.
作用機序
N-(quinolin-6-yl)pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For instance, this compound has been found to inhibit the activity of protein kinase A and phosphodiesterase 4, which are involved in the regulation of cell proliferation and inflammation. This compound has also been found to inhibit the activity of adenosine receptors, which are involved in the modulation of neurotransmitter release and immune cell function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, this compound has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by inhibiting the activity of adenosine receptors and reducing the release of excitatory neurotransmitters.
実験室実験の利点と制限
One of the advantages of using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity towards specific enzymes and receptors. This compound has been found to have nanomolar potency towards various targets, making it a potent inhibitor. Another advantage of using this compound is its stability and solubility in various solvents. However, one of the limitations of using this compound is its potential toxicity towards non-target enzymes and receptors. Therefore, careful dose-response studies and toxicity assays should be conducted before using this compound in lab experiments.
将来の方向性
There are various future directions for the research and development of N-(quinolin-6-yl)pyridine-3-carboxamide. One of the future directions is to explore the potential applications of this compound in infectious diseases. This compound has been found to inhibit the activity of various enzymes and receptors that are involved in the pathogenesis of infectious diseases, making it a promising therapeutic agent. Another future direction is to optimize the synthesis and formulation of this compound to improve its pharmacokinetic and pharmacodynamic properties. This will enable this compound to be used as a therapeutic agent in various diseases. Finally, further studies are needed to explore the potential side effects and toxicity of this compound towards non-target enzymes and receptors.
合成法
The synthesis of N-(quinolin-6-yl)pyridine-3-carboxamide is a multistep process involving the reaction of 3-cyanopyridine with 6-chloroquinoline in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
科学的研究の応用
N-(quinolin-6-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. This compound has been found to inhibit the activity of various enzymes and receptors, such as protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases, making this compound a promising therapeutic agent.
特性
IUPAC Name |
N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-4-1-7-16-10-12)18-13-5-6-14-11(9-13)3-2-8-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKZEWDRIVYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
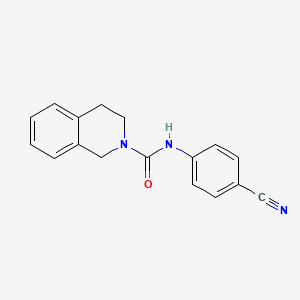
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
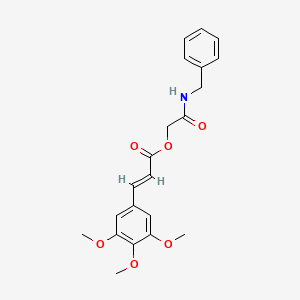
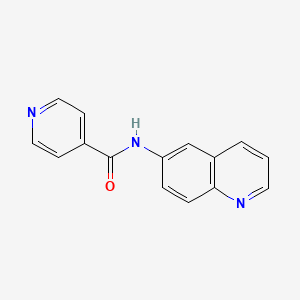
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
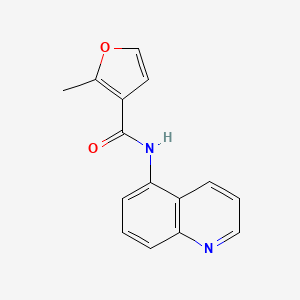
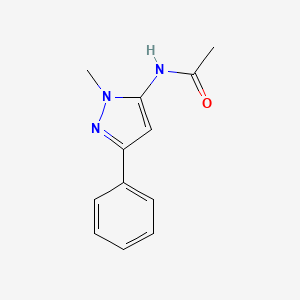
![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)

